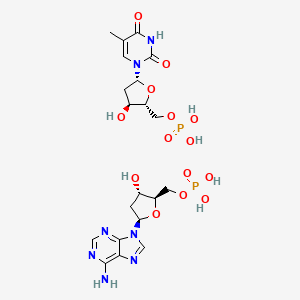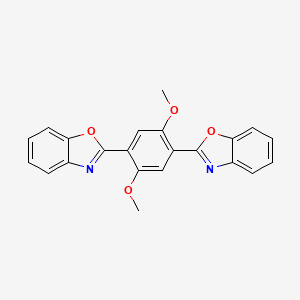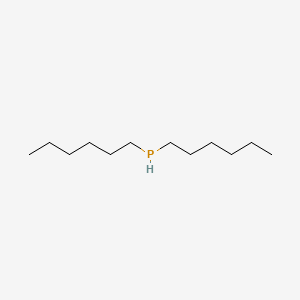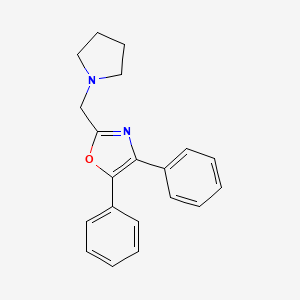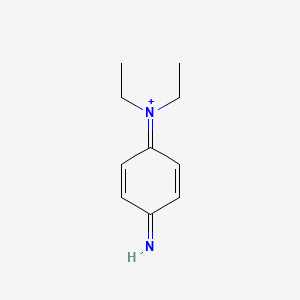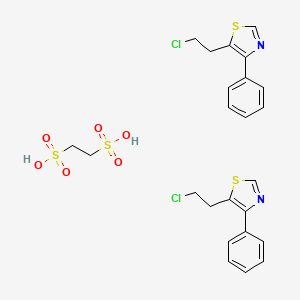
5-(2-chloroethyl)-4-phenyl-1,3-thiazole;ethane-1,2-disulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-chloroethyl)-4-phenyl-1,3-thiazole;ethane-1,2-disulfonic acid is a complex organic compound that features a thiazole ring, a phenyl group, and a disulfonic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chloroethyl)-4-phenyl-1,3-thiazole;ethane-1,2-disulfonic acid typically involves the formation of the thiazole ring followed by the introduction of the phenyl group and the disulfonic acid moiety. Common synthetic routes include:
Cyclization Reactions: The thiazole ring can be formed through cyclization reactions involving appropriate precursors such as α-haloketones and thioureas.
Substitution Reactions: The phenyl group can be introduced via substitution reactions using phenyl halides and suitable catalysts.
Sulfonation: The disulfonic acid moiety is introduced through sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-chloroethyl)-4-phenyl-1,3-thiazole;ethane-1,2-disulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloroethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-(2-chloroethyl)-4-phenyl-1,3-thiazole;ethane-1,2-disulfonic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-(2-chloroethyl)-4-phenyl-1,3-thiazole;ethane-1,2-disulfonic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Alkylation: The chloroethyl group can alkylate nucleophilic sites in biomolecules, leading to the formation of covalent bonds.
Inhibition: The compound may inhibit specific enzymes or receptors, disrupting normal cellular processes.
Induction of Apoptosis: In cancer cells, the compound may induce apoptosis through the activation of pro-apoptotic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-chloroethyl) sulfide:
Chlorambucil: A chemotherapeutic agent with a similar alkylating mechanism but different therapeutic applications.
Uniqueness
5-(2-chloroethyl)-4-phenyl-1,3-thiazole;ethane-1,2-disulfonic acid is unique due to its combination of a thiazole ring, phenyl group, and disulfonic acid moiety, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
31805-55-7 |
|---|---|
Molekularformel |
C24H26Cl2N2O6S4 |
Molekulargewicht |
637.6 g/mol |
IUPAC-Name |
5-(2-chloroethyl)-4-phenyl-1,3-thiazole;ethane-1,2-disulfonic acid |
InChI |
InChI=1S/2C11H10ClNS.C2H6O6S2/c2*12-7-6-10-11(13-8-14-10)9-4-2-1-3-5-9;3-9(4,5)1-2-10(6,7)8/h2*1-5,8H,6-7H2;1-2H2,(H,3,4,5)(H,6,7,8) |
InChI-Schlüssel |
LQGSRVFNNPAHPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(SC=N2)CCCl.C1=CC=C(C=C1)C2=C(SC=N2)CCCl.C(CS(=O)(=O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


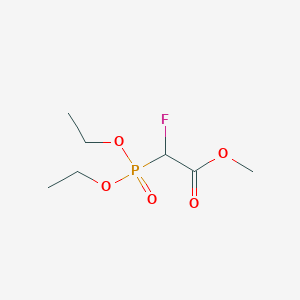
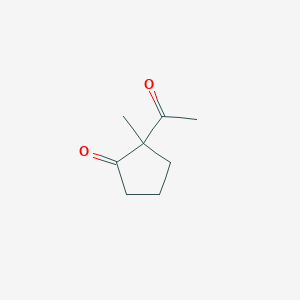
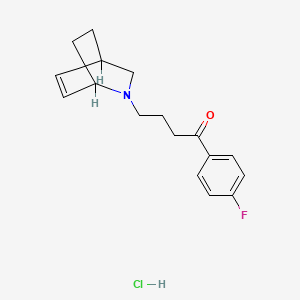
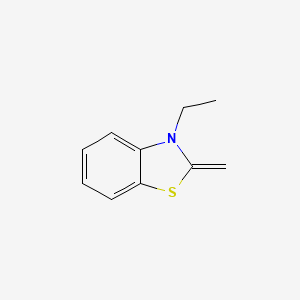
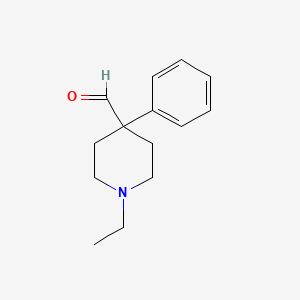
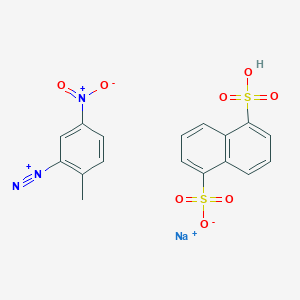

![Ethyl 3-amino-2-[ethoxycarbonyl-(ethoxycarbonylamino)amino]but-2-enoate](/img/structure/B14694972.png)
